molecular formula C17H19N7O B2502826 6-Cyclopropyl-2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2320856-67-3

6-Cyclopropyl-2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2502826
CAS No.: 2320856-67-3
M. Wt: 337.387
InChI Key: PBCINOURQNLKDM-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of cyclopropyl, triazolo, pyridazin, and piperidin moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural novelty.

Preparation Methods

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo[4,3-b]pyridazin moiety is known to interact with enzyme active sites, inhibiting their activity and thereby affecting various biochemical pathways . The piperidin-4-yl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other triazolo[4,3-b]pyridazin derivatives, such as:

Compared to these compounds, 6-Cyclopropyl-2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features, which may confer distinct pharmacological properties and enhanced biological activity.

Properties

IUPAC Name

6-cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c25-17-6-3-14(12-1-2-12)20-24(17)13-7-9-22(10-8-13)16-5-4-15-19-18-11-23(15)21-16/h3-6,11-13H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCINOURQNLKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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